molecular formula C7H14ClNO B1433801 3-(Oxolan-3-yl)azetidine hydrochloride CAS No. 1795438-09-3

3-(Oxolan-3-yl)azetidine hydrochloride

Cat. No. B1433801
CAS RN: 1795438-09-3
M. Wt: 163.64 g/mol
InChI Key: PVLJJRPULSXILK-UHFFFAOYSA-N
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Description

3-(Oxolan-3-yl)azetidine hydrochloride is a chemical compound with the CAS Number: 1795438-09-3 . It has a molecular weight of 163.65 and is typically in powder form . It is stored at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(tetrahydrofuran-3-yl)azetidine hydrochloride . The Inchi Code is 1S/C7H13NO.ClH/c1-2-9-5-6 (1)7-3-8-4-7;/h6-8H,1-5H2;1H and the Inchi Key is PVLJJRPULSXILK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 163.65 .

Scientific Research Applications

Radical Addition in Drug Discovery

Duncton et al. (2009) reported the use of a radical addition method, known as the Minisci reaction, to introduce oxetane or azetidine into heteroaromatic systems. This method is significant in drug discovery, particularly for introducing oxetan-3-yl and azetidin-3-yl groups into compounds like the marketed EGFR inhibitor gefitinib (Duncton et al., 2009).

Synthesis of Stereodefined Aziridines and Azetidines

Van Brabandt et al. (2006) explored the synthesis of stereodefined aziridines and azetidines from 4-(haloalkyl)azetidin-2-ones. This process involves reduction, intramolecular nucleophilic substitution, and subsequent transformations to create 2-(1-alkoxy-2-hydroxyethyl)azetidines (Van Brabandt et al., 2006).

Nickel-Mediated Alkyl-Aryl Suzuki Coupling

Duncton et al. (2008) presented an efficient approach to install oxetan-3-yl and azetidin-3-yl substituents into aromatic systems using nickel-mediated alkyl-aryl Suzuki coupling. This method is notable for its efficiency in introducing these motifs into medicinal chemistry (Duncton et al., 2008).

Synthesis of 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine Hydrochloride

Zhang Zhi-bao (2011) synthesized 3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, a process characterized by its suitability for industrialization and high product purity. This synthesis involved multiple steps, including methylation and nucleophilic substitution (Zhang Zhi-bao, 2011).

Coupling Reactions with Azetidine and Oxetane Sulfinate Salts

Nassoy et al. (2015) explored the preparation of azetidine and oxetane sulfinate salts, which undergo smooth coupling reactions. This method provides an expedient route to introduce these four-membered heterocycles into indoles, significant for chemical synthesis (Nassoy et al., 2015).

Safety and Hazards

The safety information for 3-(Oxolan-3-yl)azetidine hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the GHS pictograms include GHS07 .

properties

IUPAC Name

3-(oxolan-3-yl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-9-5-6(1)7-3-8-4-7;/h6-8H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLJJRPULSXILK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Oxolan-3-yl)azetidine hydrochloride
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3-(Oxolan-3-yl)azetidine hydrochloride
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3-(Oxolan-3-yl)azetidine hydrochloride
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3-(Oxolan-3-yl)azetidine hydrochloride

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